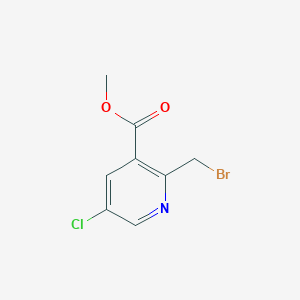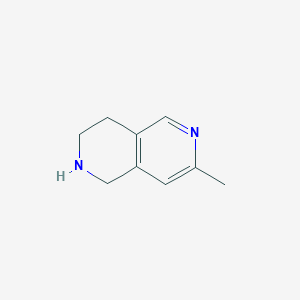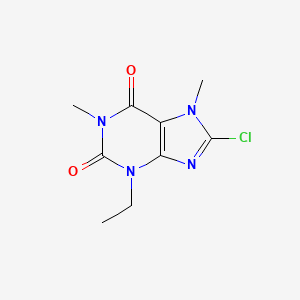
Boc-DL-Cys(Trt)-DL-Pro-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Cys(Trt)-Pro-OH, also known as N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine-L-proline, is a compound used in peptide synthesis. It is a derivative of cysteine and proline, two amino acids that play crucial roles in protein structure and function. The compound is protected by tert-butoxycarbonyl (Boc) and trityl (Trt) groups, which prevent unwanted reactions during synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Cys(Trt)-Pro-OH typically involves the protection of cysteine and proline followed by coupling the protected amino acids. The process begins with the protection of the cysteine thiol group using a trityl group and the amino group using a Boc group. Proline is also protected with a Boc group. The protected cysteine and proline are then coupled using standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in a suitable solvent like DMF (dimethylformamide) .
Industrial Production Methods
Industrial production of Boc-Cys(Trt)-Pro-OH follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Cys(Trt)-Pro-OH undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The Boc and Trt protecting groups can be removed under acidic conditions to reveal the free amino and thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc and Trt groups.
Major Products Formed
Oxidation: Formation of cystine through disulfide bonds.
Reduction: Regeneration of free cysteine thiol groups.
Deprotection: Free cysteine and proline amino acids.
Applications De Recherche Scientifique
Boc-Cys(Trt)-Pro-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and the study of peptide-protein interactions.
Biology: In the synthesis of peptides for studying biological processes and protein functions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of Boc-Cys(Trt)-Pro-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Trt groups protect the reactive amino and thiol groups during synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the protecting groups are removed to reveal the functional groups necessary for the peptide’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Cys(Trt)-Pro-OH: Similar to Boc-Cys(Trt)-Pro-OH but uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.
Boc-Cys(Trt)-OH: A simpler compound without the proline residue, used in peptide synthesis.
Boc-Pro-OH: Proline protected with a Boc group, used in peptide synthesis.
Uniqueness
Boc-Cys(Trt)-Pro-OH is unique due to its dual protection of cysteine and proline, allowing for selective deprotection and functionalization in peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins.
Propriétés
Formule moléculaire |
C32H36N2O5S |
|---|---|
Poids moléculaire |
560.7 g/mol |
Nom IUPAC |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C32H36N2O5S/c1-31(2,3)39-30(38)33-26(28(35)34-21-13-20-27(34)29(36)37)22-40-32(23-14-7-4-8-15-23,24-16-9-5-10-17-24)25-18-11-6-12-19-25/h4-12,14-19,26-27H,13,20-22H2,1-3H3,(H,33,38)(H,36,37) |
Clé InChI |
ISBXFOHTCFATDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B13989870.png)
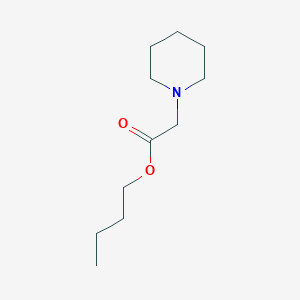
![Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate](/img/structure/B13989875.png)
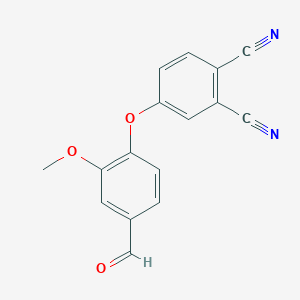
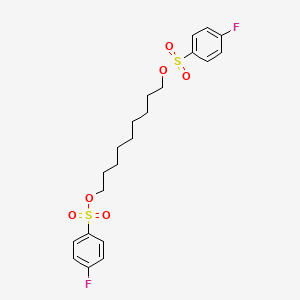
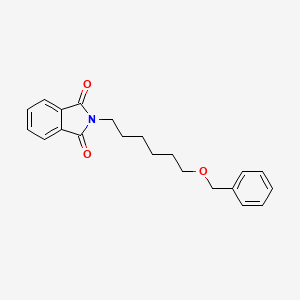
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B13989905.png)

![Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13989930.png)
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)
![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)
